Pentedrone (α-methylaminovalerophenone) is a synthetic cathinone derivative with a core 2-amino-1-phenyl-1-pentanone structure. Unlike many cathinone analogs that act as monoamine releasers, Pentedrone functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This distinct mechanism, combined with its specific transporter selectivity and in vivo activity profile, makes it a critical reference compound for neuropharmacological and forensic applications where differentiation from other stimulants is essential.
Substituting Pentedrone with close analogs like Mephedrone, Methylone, or even Pentylone is inadvisable for controlled research due to fundamental differences in their mechanism of action and pharmacodynamics. Pentedrone is a pure monoamine reuptake inhibitor, whereas compounds like Mephedrone and Methylone are primarily monoamine releasers. This mechanistic divergence results in distinct neurochemical and behavioral outcomes. Furthermore, even among fellow uptake inhibitors, Pentedrone exhibits a significantly different dopamine vs. serotonin transporter selectivity and a markedly longer duration of in-vivo locomotor activation compared to analogs like Pentylone and Methylone, making them functionally distinct for experimental use.
Pentedrone demonstrates a strong preference for inhibiting the dopamine transporter (DAT) over the serotonin transporter (SERT). In studies using HEK293 cells expressing human transporters, Pentedrone showed an IC50 value of 0.21 µM at hDAT versus 137.9 µM at hSERT. This results in a DAT/SERT selectivity ratio of approximately 666, which is substantially higher than that of common cathinone substitutes like Pentylone (ratio of 45) and Methylone (ratio of ~3.2).
| Evidence Dimension | DAT vs. SERT Inhibition Selectivity Ratio (IC50 SERT / IC50 DAT) |
| Target Compound Data | Ratio ≈ 666 (Pentedrone) |
| Comparator Or Baseline | Pentylone: Ratio ≈ 45; Methylone: Ratio ≈ 3.2 |
| Quantified Difference | Over 14-fold more selective for DAT than Pentylone and >200-fold more selective than Methylone. |
| Conditions | In vitro monoamine uptake inhibition assays in HEK293 cells expressing human transporters. |
This high selectivity allows researchers to investigate catecholaminergic pathways with minimal confounding effects from the serotonergic system, a critical requirement for specific neurological and behavioral studies.
In comparative studies of locomotor activity in rats, Pentedrone produces a significantly longer-lasting stimulant effect than other cathinones. Following a 10.0 mg/kg intraperitoneal injection, Pentedrone significantly elevated locomotor activity for a duration of 150 minutes (from 30 to 180 minutes post-injection). Under identical conditions, the effects of Methylone lasted only 90 minutes (30-120 min), and Pentylone's effects lasted just 60 minutes (30-90 min).
| Evidence Dimension | Duration of Significantly Elevated Locomotor Activity |
| Target Compound Data | 150 minutes (Pentedrone) |
| Comparator Or Baseline | Methylone: 90 minutes; Pentylone: 60 minutes |
| Quantified Difference | 67% longer duration of action than Methylone and 150% longer than Pentylone. |
| Conditions | Male and female Wistar rats, 10.0 mg/kg i.p. injection, locomotor activity measured via radiotelemetry. |
For behavioral studies requiring sustained effects, Pentedrone reduces the need for repeated dosing, simplifying experimental protocols and improving data consistency over longer observation periods.
Pentedrone is mechanistically distinct from many common cathinones like mephedrone and methylone. Multiple studies have confirmed that Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) *without* inducing monoamine release. In contrast, compounds like mephedrone and methylone are established substrates for monoamine transporters that function primarily as neurotransmitter-releasing agents. This makes Pentedrone a suitable experimental control to isolate the effects of pure reuptake inhibition within the cathinone structural class.
| Evidence Dimension | Primary Mechanism of Action |
| Target Compound Data | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
| Comparator Or Baseline | Mephedrone / Methylone: Monoamine Releasers |
| Quantified Difference | Qualitatively different mechanism (Inhibition vs. Release) |
| Conditions | In vitro assays using rat brain synaptosomes and HEK293 cells expressing human monoamine transporters. |
This clear mechanistic difference is critical for experimental design, allowing researchers to specifically study the consequences of transporter blockade without the confounding variable of substrate-induced neurotransmitter release.
For neuropharmacological research models where isolating the effects of dopamine and norepinephrine reuptake is critical, Pentedrone serves as an ideal tool. Its high DAT/SERT selectivity ratio ensures minimal off-target serotonergic activity, which is a known confounding variable with analogs like Methylone.
In experimental paradigms such as conditioned place preference or drug discrimination that require a prolonged and stable drug effect, Pentedrone's 67-150% longer duration of action compared to Methylone and Pentylone simplifies protocols by reducing the need for multiple administrations.
When investigating the neurochemical differences between cathinone classes, Pentedrone is the appropriate choice as a non-releasing reuptake inhibitor to contrast with monoamine-releasing agents like Mephedrone. This allows for direct assessment of how these distinct mechanisms contribute to cellular and behavioral outcomes.
Given its unique pharmacological profile (selectivity, duration, mechanism) and metabolic pathway, high-purity Pentedrone is essential for developing and validating analytical methods to unambiguously differentiate it from a growing list of structurally similar cathinone analogs in seized materials or biological samples.